

# Ceralifimod (ONO-4641): A Deep Dive into Structure-Activity Relationship and Preclinical Pharmacology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ceralifimod**

Cat. No.: **B1668400**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies and preclinical pharmacology of **Ceralifimod** (ONO-4641), a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) agonist. **Ceralifimod** was investigated as a potential therapeutic agent for autoimmune diseases, particularly multiple sclerosis. This document details the quantitative data from key experiments, comprehensive experimental protocols, and visual representations of its mechanism of action and the experimental workflow involved in its discovery and characterization.

## Core Structure-Activity Relationship Insights

**Ceralifimod** emerged from a dedicated SAR campaign aimed at identifying S1P1 agonists with an improved safety profile, specifically by avoiding activity at the S1P3 receptor, which has been linked to adverse cardiovascular effects. The development process involved systematic modifications of a hit compound to optimize potency, selectivity, and pharmacokinetic properties. While the full SAR data set from the seminal publication by Kurata et al. (2017) remains proprietary, this guide summarizes the publicly available data that highlights the key structural features essential for **Ceralifimod**'s activity.

The core structure of **Ceralifimod** is a 1-methyl-3,4-dihydronaphthalene scaffold, which serves as a conformationally constrained central element. Key modifications focused on the

hydrophilic head region and the lipophilic tail, leading to the identification of an azetidine-3-carboxylic acid moiety as an effective hydrophilic head and a 2-methoxy-4-propylphenyl group as the optimal lipophilic tail. This combination resulted in a compound with picomolar potency for the human S1P1 receptor and over 30,000-fold selectivity against the S1P3 receptor.[\[1\]](#)

## Quantitative Data Summary

The following tables summarize the in vitro potency and binding affinity of **Ceralifimod** for human S1P receptors.

Table 1: In Vitro Agonist Potency of **Ceralifimod**

| Receptor Subtype | EC50 (pM) | Assay Type        | Reference           |
|------------------|-----------|-------------------|---------------------|
| Human S1P1       | 27.3      | cAMP accumulation | <a href="#">[2]</a> |
| Human S1P5       | 334       | cAMP accumulation | <a href="#">[2]</a> |

Table 2: In Vitro Receptor Binding Affinity of **Ceralifimod**

| Receptor Subtype | Ki (nM) | Assay Type          | Reference |
|------------------|---------|---------------------|-----------|
| Human S1P1       | 0.626   | Radioligand binding |           |
| Human S1P4       | 28.8    | Radioligand binding |           |
| Human S1P5       | 0.574   | Radioligand binding |           |

## Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the drug discovery process, the following diagrams were generated using the DOT language.



[Click to download full resolution via product page](#)

**Caption:** S1P1 Receptor Signaling Pathway Activated by **Ceralifimod**.



[Click to download full resolution via product page](#)

**Caption:** Experimental Workflow for the Discovery of **Ceralifimod**.

## Experimental Protocols

Detailed methodologies for the key experiments cited in the development of **Ceralifimod** are provided below.

# S1P1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the S1P1 receptor by measuring its ability to displace a radiolabeled ligand.

- Materials:

- Membrane preparations from cells expressing recombinant human S1P1 receptor.
- [<sup>32</sup>P]S1P or [<sup>33</sup>P]S1P as the radioligand.
- Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 0.5% fatty acid-free BSA, pH 7.4.
- Test compound (**Ceralifimod** or analogues) at various concentrations.
- Glass fiber filter plates.
- Scintillation counter.

- Procedure:

- Thaw the S1P1 receptor membrane preparation on ice.
- In a 96-well plate, add assay buffer, the test compound at various dilutions, and the radioligand at a fixed concentration (typically at its Kd).
- Initiate the binding reaction by adding the membrane preparation to each well.
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
- Wash the filters three times with ice-cold wash buffer (assay buffer without BSA).
- Dry the filter plate and add scintillation cocktail to each well.

- Quantify the bound radioactivity using a scintillation counter.
- Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

## S1P1 Functional Assay (cAMP Accumulation)

This assay measures the agonist activity of a test compound by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the Gi-coupled S1P1 receptor.

- Materials:
  - CHO-K1 cells stably expressing the human S1P1 receptor.
  - Assay medium: Ham's F-12 with 0.5% fatty acid-free BSA.
  - Forskolin solution.
  - Test compound (**Ceralifimod** or analogues) at various concentrations.
  - cAMP detection kit (e.g., HTRF, ELISA).
- Procedure:
  - Plate the S1P1-expressing CHO-K1 cells in a 96-well plate and culture overnight.
  - Wash the cells with assay medium.
  - Pre-incubate the cells with the test compound at various concentrations for 15 minutes at 37°C.
  - Stimulate the cells with a fixed concentration of forskolin (e.g., 10  $\mu$ M) for 30 minutes at 37°C.
  - Lyse the cells according to the cAMP detection kit protocol.
  - Measure the intracellular cAMP concentration using the chosen detection method.

- Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the EC50 value.

## [<sup>35</sup>S]GTP $\gamma$ S Binding Assay

This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.

- Materials:

- Membrane preparations from cells expressing recombinant human S1P1 receptor.
- [<sup>35</sup>S]GTP $\gamma$ S.
- Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1  $\mu$ M GDP, pH 7.4.
- Test compound (**Ceralifimod** or analogues) at various concentrations.
- Non-specific binding control: unlabeled GTP $\gamma$ S.
- Scintillation proximity assay (SPA) beads or filtration apparatus.

- Procedure:

- In a 96-well plate, combine the membrane preparation, test compound, and GDP in the assay buffer.
- Initiate the reaction by adding [<sup>35</sup>S]GTP $\gamma$ S.
- Incubate the plate at 30°C for 30-60 minutes.
- For SPA-based detection, add SPA beads and incubate for a further 30 minutes before counting.
- For filtration-based detection, terminate the reaction by rapid filtration through a filter plate, wash with ice-cold buffer, and count the radioactivity.
- Determine the specific binding by subtracting the non-specific binding from the total binding.

- Plot the stimulated [<sup>35</sup>S]GTPyS binding against the log concentration of the test compound to determine the EC50 and Emax values.

## In Vivo Efficacy Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of potential therapeutics.

- Animals:
  - Female Lewis rats or C57BL/6 mice.
- Induction of EAE:
  - Emulsify myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide or myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA).
  - Inject the emulsion subcutaneously at the base of the tail or in the flank.
  - Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to enhance the immune response.
- Treatment:
  - Administer **Ceralifimod** or vehicle orally, once daily, starting from a few days post-immunization (prophylactic) or after the onset of clinical signs (therapeutic).
- Assessment:
  - Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = normal, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
  - At the end of the study, collect spinal cords for histological analysis of inflammation and demyelination.
  - Peripheral blood can be collected to measure lymphocyte counts.

## Conclusion

The development of **Ceralifimod** showcases a successful structure-activity relationship-driven approach to identify a potent and highly selective S1P1/S1P5 agonist. The compound's picomolar potency at the S1P1 receptor, coupled with its significant selectivity over the S1P3 subtype, translated to promising efficacy in preclinical models of multiple sclerosis. While the clinical development of **Ceralifimod** was discontinued, the detailed understanding of its SAR and pharmacological profile provides valuable insights for the ongoing development of next-generation S1P receptor modulators for the treatment of autoimmune diseases. The experimental protocols and workflows detailed in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GTPyS Binding Assay - Creative Bioarray [ddi.creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Ceralifimod (ONO-4641): A Deep Dive into Structure-Activity Relationship and Preclinical Pharmacology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668400#ceralifimod-structure-activity-relationship-sar-studies>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)